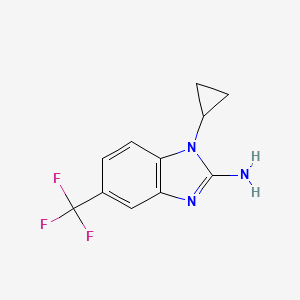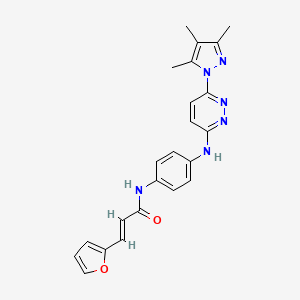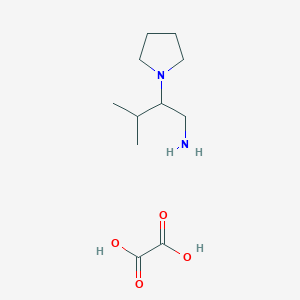
1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine is a chemical compound. It shares a structural similarity with benzimidazoles, which are bicyclic molecules composed of a benzene ring fused to an imidazole ring . Benzimidazoles are known for their wide range of biological activities and numerous therapeutic applications in medicine .
Synthesis Analysis
The synthesis of benzimidazoles, including this compound, often involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . D-Glucose can also be used as an efficient C1 synthon in the synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization strategy .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzimidazole core, which is a bicyclic molecule composed of a benzene ring and an imidazole ring . This compound also contains a trifluoromethyl group and a cyclopropyl group attached to the benzimidazole core.Chemical Reactions Analysis
Benzimidazoles, including this compound, can undergo various chemical reactions. For instance, a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization .Mecanismo De Acción
The exact mechanism of action of 1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. This compound may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. In addition, this compound may act as an antiviral agent by inhibiting the replication of viral RNA.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in cells. It can induce oxidative stress, which leads to the production of reactive oxygen species (ROS) that can damage cellular components. This compound can also affect the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis. In addition, this compound may affect the activity of various enzymes involved in DNA synthesis and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine in lab experiments is its potent antitumor and antiviral activity. This compound can be used to investigate the mechanisms of cancer cell death and viral replication inhibition. However, one of the limitations of using this compound is its potential toxicity to normal cells. Therefore, careful dosing and toxicity studies are necessary to ensure its safety in experimental settings.
Direcciones Futuras
There are several future directions for the research on 1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine. One potential direction is to investigate its use in combination with other chemotherapeutic agents to enhance its antitumor activity. Another direction is to explore its potential use in the treatment of other viral infections, such as HIV and influenza. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects on normal cells.
Métodos De Síntesis
The synthesis of 1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine involves the reaction between 5-(trifluoromethyl)benzimidazole and cyclopropylamine in the presence of a catalyst. This reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential use as an antiviral agent, particularly against hepatitis C virus.
Propiedades
IUPAC Name |
1-cyclopropyl-5-(trifluoromethyl)benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)6-1-4-9-8(5-6)16-10(15)17(9)7-2-3-7/h1,4-5,7H,2-3H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSORERYMBPQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=C3)C(F)(F)F)N=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2852903.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2852905.png)


![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2852911.png)
![ethyl 3-ethyl-5-({[4-(trifluoromethyl)benzyl]amino}sulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B2852916.png)
![2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2852917.png)
![3,16-Diazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(10),2(7),3,5,8,11(15)-hexaene hydrochloride](/img/structure/B2852918.png)
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2852920.png)

